2-(4-Methanesulfonylphenyl)morpholine hydrochloride
Description
Historical Development in Morpholine Research
Morpholine derivatives have evolved significantly since the initial discovery of the morpholine ring in the early 20th century. The morpholine nucleus was first synthesized in 1935, catalyzing interest in its applications across industrial and pharmaceutical domains. Early research focused on its utility as a solvent and corrosion inhibitor, but by the 1960s, the potential of morpholine-based compounds in therapeutics emerged. The conceptualization of antisense oligonucleotides by researchers like James Summerton in 1969 marked a pivotal shift, with morpholine oligomers (Morpholinos) becoming instrumental in gene knockdown studies.
The introduction of substituents such as methanesulfonyl groups to the morpholine framework arose from efforts to enhance metabolic stability and binding specificity. For example, the addition of a methanesulfonylphenyl moiety to the morpholine ring—as seen in 2-(4-methanesulfonylphenyl)morpholine hydrochloride—was driven by the need to improve pharmacokinetic profiles while retaining the core heterocycle’s solubility advantages. Advances in catalytic methods, such as gold-catalyzed cyclization and palladium-mediated oxidative cyclization, further enabled the efficient synthesis of substituted morpholines, including this compound.
Significance in Medicinal Chemistry Research Landscape
In medicinal chemistry, this compound exemplifies the strategic modification of morpholine to achieve targeted biological effects. The methanesulfonyl group (-SO₂CH₃) contributes to electron-withdrawing properties, enhancing interactions with hydrophobic pockets in enzymatic targets. This modification is critical in drug candidates requiring improved absorption and reduced metabolic degradation.
The compound’s structure aligns with pharmacophores found in FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, where sulfonamide groups enhance anti-inflammatory activity. Similarly, the morpholine ring’s ability to modulate solubility has been exploited in kinase inhibitors and antipsychotic agents. Comparative studies highlight that derivatives with aryl sulfone substitutions exhibit superior binding affinities to proteins involved in neurodegenerative and oncogenic pathways compared to unsubstituted morpholines.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₃S·HCl | |
| Molecular Weight | 277.77 g/mol | |
| SMILES Notation | CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2·Cl | |
| Predicted Collision Cross Section (Ų) | 151.0 (for [M+H]+) |
Relationship to Morpholine-Based Pharmacophores
The morpholine ring serves as a versatile pharmacophore due to its balanced hydrophilicity and capacity for hydrogen bonding. In this compound, the phenylsulfonyl group extends these properties by introducing steric bulk and electronic effects, which are critical for target engagement. For instance, the sulfonyl moiety can form hydrogen bonds with amino acid residues in active sites, while the aromatic ring participates in π-π stacking interactions.
This compound’s structural features mirror those of investigational agents in oncology and neurology. For example, analogs with similar substitutions have shown promise as inhibitors of protein kinases and G protein-coupled receptors (GPCRs). The hydrochloride salt form further enhances aqueous solubility, addressing a common limitation in morpholine-based drug candidates.
Research Impact Framework
Studies on this compound have contributed to three key areas in drug discovery:
- Synthetic Methodology : The compound’s synthesis via catalytic hydrogenation and cyclization techniques has informed scalable production routes for complex morpholine derivatives.
- Structure-Activity Relationship (SAR) : By systematically varying substituents on the morpholine ring, researchers have identified critical determinants of bioactivity, such as the optimal position of the sulfonyl group for target affinity.
- Drug Design Paradigms : Its success as a solubility-enhancing motif has encouraged the incorporation of sulfonylated morpholines into preclinical candidates for diseases ranging from cancer to metabolic disorders.
Ongoing research aims to exploit this scaffold in combination therapies, particularly in cocktails targeting multi-drug-resistant cancers. Innovations in delivery systems, such as nanoparticle encapsulation, may further expand its therapeutic applicability.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-16(13,14)10-4-2-9(3-5-10)11-8-12-6-7-15-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDFCWJHUCSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CNCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylphenyl)morpholine hydrochloride typically involves the reaction of 4-methanesulfonylphenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylphenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .
Scientific Research Applications
2-(4-Methanesulfonylphenyl)morpholine hydrochloride is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and biopharmaceuticals. Below is a detailed exploration of its applications, supported by relevant case studies and data.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of morpholine compounds often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anticancer Properties : Some morpholine derivatives have been evaluated for their efficacy against cancer cell lines, indicating potential use in cancer therapy.
Drug Delivery Systems
This compound has been explored in the context of drug delivery systems due to its solubility and stability. Its application includes:
- Controlled Release Formulations : The compound can be incorporated into polymer matrices to create controlled release systems for active pharmaceutical ingredients. This approach is beneficial in reducing the frequency of dosing and improving patient compliance.
Cosmetic Applications
The compound's properties make it suitable for cosmetic formulations, particularly in skin care products where it can act as a stabilizer or active ingredient. Research indicates that:
- Skin Penetration Enhancers : Morpholine derivatives can enhance the penetration of other active ingredients through the skin barrier, improving the efficacy of topical formulations.
Table 1: Summary of Applications
| Application Area | Specific Uses | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer | Exhibits significant biological activity |
| Drug Delivery Systems | Controlled release formulations | Improves bioavailability and patient compliance |
| Cosmetic Formulations | Skin care products | Enhances penetration of active ingredients |
Case Study 1: Antimicrobial Activity
A study conducted on various morpholine derivatives, including this compound, demonstrated promising antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Controlled Release Formulation
In a preclinical study, this compound was incorporated into a biodegradable polymer matrix for the sustained release of an anticancer drug. The formulation showed a controlled release profile over an extended period, significantly enhancing the therapeutic index of the drug while minimizing side effects.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and applications of 2-(4-methanesulfonylphenyl)morpholine hydrochloride with analogous morpholine derivatives:
Key Research Findings
Physicochemical Properties
- Methanesulfonylphenyl vs. Acetic Acid (): The methanesulfonyl group in the target compound increases hydrophobicity and electron-withdrawing effects compared to the carboxylic acid group in 2-morpholinoacetic acid HCl. This enhances stability in aqueous environments, favoring its use in drug delivery systems .
Biological Activity
2-(4-Methanesulfonylphenyl)morpholine hydrochloride is a synthetic organic compound with the molecular formula CHClNOS and a molecular weight of 277.77 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The compound has been studied for its role as an enzyme inhibitor, particularly in the context of phosphatidylinositol 4-kinase IIIβ, which is involved in the pathogenesis of several RNA viruses.
Enzyme Inhibition
Research indicates that this compound may act as a selective inhibitor for certain enzymes. For instance, it has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor, a target for anti-inflammatory drugs. In vitro studies have shown promising results regarding its potency in inhibiting COX-2, with some derivatives exhibiting IC values in the nanomolar range .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through various animal models. One study reported that derivatives of this compound showed significant anti-inflammatory activity compared to standard treatments like celecoxib in carrageenan-induced rat paw edema assays . This suggests that this compound may have therapeutic potential in treating inflammatory conditions.
Anticancer Potential
In addition to its anti-inflammatory effects, there is ongoing research into the anticancer properties of this compound. Its mechanism as an enzyme inhibitor may contribute to its ability to disrupt cancer cell proliferation pathways, although further studies are needed to elucidate these effects fully.
Case Studies and Experimental Data
- Cyclooxygenase-2 Inhibition : A study evaluated several derivatives of this compound for their COX-2 inhibitory activity. The most potent derivative demonstrated an IC value of 0.0032 μM with a selectivity index greater than 120,000, indicating high specificity for COX-2 over COX-1 .
- Pharmacological Studies : In pharmacological assessments, this compound was tested in various models for both anti-inflammatory and analgesic activities. Results showed that while some derivatives exhibited strong in vitro activity, their in vivo efficacy varied, necessitating further optimization .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to related compounds:
| Compound Name | Target Activity | IC Value | Selectivity Index |
|---|---|---|---|
| This compound | COX-2 Inhibition | 0.0032 μM | >120,000 |
| Celecoxib | COX-2 Inhibition | 0.1 μM | N/A |
| Other Derivatives | Various Enzyme Inhibitions | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Methanesulfonylphenyl)morpholine hydrochloride, and how are intermediates characterized?
- Methodology: The synthesis typically involves a multi-step approach:
Friedel-Crafts Acylation: React 4-methylsulfonylbenzaldehyde with morpholine under acidic conditions (e.g., H₂SO₄) to form the imine intermediate .
Cyclization: Use NaBH₄ or LiAlH₄ to reduce the imine, followed by HCl treatment to form the hydrochloride salt .
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures >95% purity.
- Characterization: Validate intermediates via (e.g., morpholine ring protons at δ 3.5–4.0 ppm) and LC-MS (molecular ion peak at m/z 273.1 for free base) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques:
- NMR Spectroscopy: , , and 2D NMR (COSY, HSQC) confirm regiochemistry and salt formation (e.g., HCl proton integration) .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile:0.1% TFA in H₂O, 70:30) with UV detection at 254 nm .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 309.06) and fragmentation patterns .
Q. How is initial pharmacological screening conducted for this compound?
- Approach:
- Enzyme Inhibition Assays: Test against targets like COX-2 or kinases (IC₅₀ determination via fluorogenic substrates) .
- Cellular Models: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and neuroprotective effects in SH-SY5Y cells under oxidative stress .
Advanced Research Questions
Q. How do researchers resolve contradictions in enzyme inhibition data across studies?
- Analysis Framework:
- Assay Optimization: Control variables like ATP concentration (for kinases) or pre-incubation time to reduce false positives .
- Off-Target Profiling: Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific binding .
- Structural Modeling: Dock the compound into crystal structures (e.g., PDB 1CX2) to rationalize divergent IC₅₀ values across isoforms .
Q. What enantioselective strategies improve the synthesis of chiral morpholine derivatives?
- Advanced Synthesis:
- Chiral Catalysts: Employ Jacobsen’s thiourea catalysts for asymmetric Mannich reactions to control stereochemistry at C2/C4 positions .
- Dynamic Resolution: Use lipases (e.g., CAL-B) in kinetic resolutions of racemic intermediates .
- Crystallography: Single-crystal XRD confirms absolute configuration (e.g., CCDC deposition) .
Q. What pharmacokinetic challenges arise in CNS-targeted studies, and how are they addressed?
- Challenges & Solutions:
- Blood-Brain Barrier (BBB) Penetration: Modify logP (via substituent tuning) to balance lipophilicity (optimal logP 2–3) and P-glycoprotein efflux .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation) and introduce deuterium .
Q. How are toxicity and off-target effects evaluated in preclinical models?
- Methodology:
- In Vivo Models: Acute toxicity in rodents (OECD 423) with histopathology (liver/kidney sections) and serum ALT/AST analysis .
- hERG Assay: Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM preferred) .
- Transcriptomics: RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis, inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
